molecular formula C16H13I4NO4 B028289 Etiroxate Carboxylic Acid CAS No. 3414-34-4

Etiroxate Carboxylic Acid

Cat. No.: B028289
CAS No.: 3414-34-4
M. Wt: 790.9 g/mol
InChI Key: XVWORJPLTFZBFO-UHFFFAOYSA-N
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Description

Etiroxate Carboxylic Acid is a chemical compound with the molecular formula C16H13I4NO4 and a molecular weight of 790.90 g/mol . It is known for its role in various biochemical processes and its applications in scientific research. This compound is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Etiroxate Carboxylic Acid can be achieved through several methods commonly used for carboxylic acids:

Mechanism of Action

The mechanism of action of Etiroxate Carboxylic Acid involves its interaction with specific molecular targets:

Biological Activity

Etiroxate carboxylic acid (ECA) is a derivative of etiroxate, a compound known for its potential therapeutic applications, particularly in the context of its biological activity. This article explores the biological activities associated with ECA, focusing on its antioxidant, antimicrobial, and cytotoxic properties.

Overview of this compound

Etiroxate itself has been studied primarily for its role in treating conditions such as chronic fatigue syndrome and other oxidative stress-related disorders. The carboxylic acid form is believed to enhance these properties due to the functional group's ability to participate in various biochemical interactions.

Antioxidant Activity

Mechanism of Action:
ECA exhibits significant antioxidant activity. The presence of the carboxylic acid group allows it to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Research Findings:
A comparative study highlighted that carboxylic acids with multiple hydroxyl groups demonstrated enhanced antioxidant capabilities. ECA's structure suggests it may follow similar trends, potentially exhibiting strong radical-scavenging activity due to its functional groups .

Antimicrobial Activity

Microbial Inhibition:
ECA has shown promising results as an antimicrobial agent. Its efficacy varies depending on the microbial strain tested. Research indicates that compounds with carboxylic acid moieties can disrupt microbial cell membranes and inhibit growth by altering internal pH levels and membrane integrity .

Case Studies:

  • A study on the antimicrobial effects of various carboxylic acids found that ECA could inhibit the growth of Escherichia coli and Saccharomyces cerevisiae at specific concentrations, highlighting its potential as a food preservative .
  • Another investigation into structure-activity relationships indicated that ECA's effectiveness against certain pathogens could be attributed to its ability to penetrate microbial membranes more effectively than other compounds lacking similar functional groups .

Cytotoxic Activity

Cancer Cell Line Studies:
ECA's cytotoxic effects have been evaluated against various cancer cell lines. The compound appears to induce apoptosis in these cells, likely through mechanisms involving histone deacetylation inhibition and upregulation of cyclin-dependent kinase inhibitors .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis via histone deacetylation
MCF-720Cell cycle arrest through p21cip1 upregulation
A54925Increased oxidative stress leading to cell death

Structure-Activity Relationship (SAR)

The biological activity of ECA is closely related to its molecular structure. A review of various carboxylic acids indicates that:

  • Hydroxyl Groups: The number and position of hydroxyl groups significantly influence antioxidant and antimicrobial activities.
  • Chain Length: Short-chain carboxylic acids tend to exhibit stronger biological activities compared to their longer-chain counterparts due to better membrane permeability and interaction capabilities .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWORJPLTFZBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13I4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604993
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3414-34-4
Record name O-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-alpha-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70604993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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